4,5-Thiazoledicarboxaldehyde

Overview

Description

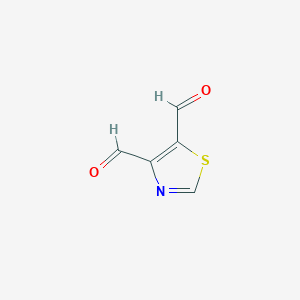

4,5-Thiazoledicarboxaldehyde is a chemical compound with the molecular formula C5H3NO2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,5-Thiazoledicarboxaldehyde from 4,5-Thiazoledicarbonitrile has been reported . A review of the synthesis and biological activity of thiazoles provides information on several synthetic paths and varied physico-chemical factors .Molecular Structure Analysis

The molecular structure of 4,5-Thiazoledicarboxaldehyde includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis

Thiazoles, including 4,5-Thiazoledicarboxaldehyde, are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Further studies have shown the importance of close proximity, peri-like interactions on the structure, reactivity, and electronic properties of 4,5-disubstituted carbazoles .Scientific Research Applications

1. Organic Electronics

- Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

- Method : A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole. The reaction was carried out using aqueous potassium ferricyanide as an oxidant .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

2. Pharmaceutical and Biological Activities

- Application : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

3. Formation of 4,5-Disubstituted Carbazoles

- Application : A method for the direct formation of 4,5-disubstituted carbazoles has been reported . This methodology introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

- Method : The method involves the use of nBuLi–TMEDA to dilithiate at C-4 and C-5, offering a simple and convenient approach to 4,5-difunctionalized carbazoles upon electrophilic trapping .

- Results : This method provides a new way to synthesize 4,5-disubstituted carbazoles, which are important structures in organic chemistry .

4. Antibiotics and Antiproliferative Agents

- Application : Thiazolines (4,5-dihydrothiazoles) are widely studied heterocycles due to their multiple applications as antibiotics, antiproliferative agents, anti-inflammatories, and antithrombotics . They are also found in many bioactive natural products .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

5. Direct Formation of 4,5-Disubstituted Carbazoles

- Application : A method for the direct formation of 4,5-disubstituted carbazoles has been reported . This methodology introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

- Method : The method involves the use of nBuLi–TMEDA to dilithiate at C-4 and C-5, offering a simple and convenient approach to 4,5-difunctionalized carbazoles upon electrophilic trapping .

- Results : This method provides a new way to synthesize 4,5-disubstituted carbazoles, which are important structures in organic chemistry .

6. Antibiotics and Antiproliferative Agents

- Application : Thiazolines (4,5-dihydrothiazoles) are widely studied heterocycles due to their multiple applications as antibiotics, antiproliferative agents, anti-inflammatories, and antithrombotics . They are also found in many bioactive natural products .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

Safety And Hazards

Future Directions

The future directions for research on 4,5-Thiazoledicarboxaldehyde could include further investigation of its synthesis, chemical reactions, and potential applications. For example, a study on the direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

properties

IUPAC Name |

1,3-thiazole-4,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZLTKQOBJPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Thiazoledicarboxaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)

![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)

![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)

![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)